(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
Description
This compound belongs to the (E)-2-cyano-N-arylprop-2-enamide class, characterized by a conjugated cyanoacrylamide backbone. Key structural features include:
- 2,5-Dichlorophenyl group: Imparts electron-withdrawing properties, enhancing metabolic stability and influencing receptor binding.
- Cyanogroup: Enhances electrophilicity, critical for covalent or reversible interactions with biological targets.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3O2S/c18-11-3-4-13(19)14(7-11)22-16(23)10(8-20)6-12-9-25-17(21-12)15-2-1-5-24-15/h1-7,9H,(H,22,23)/b10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVRYUJYUXEPNG-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H13Cl2N3O2
- Molecular Weight : 434.3 g/mol
- CAS Number : 304896-29-5
- Structural Features : The compound features a cyano group, a dichlorophenyl moiety, and a thiazole ring, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against several bacterial strains.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad spectrum of antimicrobial efficacy .
The mechanism of action involves the inhibition of key bacterial enzymes and disruption of cell wall synthesis. The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), vital enzymes in bacterial replication and metabolism:
- DNA Gyrase Inhibition : IC50 values range from 12.27 to 31.64 µM.
- DHFR Inhibition : IC50 values range from 0.52 to 2.67 µM .
Synergistic Effects
In combination studies with standard antibiotics like Ciprofloxacin and Ketoconazole, the compound demonstrated synergistic effects, reducing the MICs of these antibiotics significantly. This suggests that it could be used to enhance the efficacy of existing treatments .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazole and furan rings significantly affect the biological activity of the compound. For instance:
- Substituents on the thiazole ring enhance antimicrobial activity.
- The presence of electron-withdrawing groups like chlorine increases potency against specific pathogens .
Case Studies
- Study on Antitubercular Activity : A series of thiazole derivatives were tested for their antitubercular properties, revealing that compounds similar to this compound showed promising results against Mycobacterium tuberculosis, with low cytotoxicity towards human cells .
- Evaluation of Antifungal Properties : Another study focused on the antifungal activity against Candida species, where the compound exhibited significant fungicidal effects with low hemolytic toxicity, making it a candidate for further development as an antifungal agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The enamide and cyano groups undergo hydrolysis under acidic or basic conditions:
-
Enamide Hydrolysis :
The α,β-unsaturated enamide moiety reacts with aqueous HCl (1–3 M) or NaOH (1–5 M) to yield 2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid and 2,5-dichloroaniline as products. Acidic conditions favor faster hydrolysis due to protonation of the amide carbonyl. -
Cyano Group Hydrolysis :
Under strong basic conditions (e.g., KOH/EtOH, reflux), the cyano group converts to a carboxylic acid via intermediate amide formation.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Enamide hydrolysis | 3 M HCl, 80°C, 4 h | 2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanoic acid + 2,5-dichloroaniline |
| Cyano → Carboxylic acid | 10% KOH in EtOH, reflux, 6 h | 3-[2-(Furan-2-yl)-1,3-thiazol-4-yl]-2-carboxyacrylic acid |
Reduction Reactions
Selective reduction of functional groups is achievable with tailored reagents:
-
Cyano Group Reduction :
Catalytic hydrogenation (H₂, Pd/C) converts the cyano group to a primary amine (-CH₂NH₂) . -
Double Bond Reduction :
The α,β-unsaturated system undergoes hydrogenation (H₂, PtO₂) to form a saturated propionamide derivative.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Cyano → Amine | H₂ (3 atm), 10% Pd/C, EtOH | 2-Amino-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanamide |
| Enamide saturation | H₂ (5 atm), PtO₂, THF | 2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]propanamide |
Electrophilic Substitution
The thiazole and furan rings participate in electrophilic aromatic substitution (EAS):
-
Thiazole Ring :
Nitration (HNO₃/H₂SO₄) occurs at the C5 position of the thiazole, while halogenation (Br₂/AcOH) targets C4 . -
Furan Ring :
Acetylation (Ac₂O, H₂SO₄) proceeds at the C5 position of the furan .
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Thiazole nitration | 70% HNO₃, H₂SO₄, 0°C, 2 h | 4-Nitro-thiazole derivative |
| Furan acetylation | Ac₂O, conc. H₂SO₄, 50°C, 1 h | 5-Acetylfuran-thiazole hybrid |
Nucleophilic Reactions
The electron-deficient thiazole ring undergoes nucleophilic attacks:
-
Amination :
Reaction with NH₃/MeOH at 60°C substitutes the thiazole C2 hydrogen with an amino group .
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Thiazole C2 amination | NH₃ (g), MeOH, 60°C, 12 h | 2-Amino-thiazole derivative |
Cycloaddition Reactions
The α,β-unsaturated enamide participates in Diels-Alder reactions:
-
With cyclopentadiene (toluene, 110°C), a six-membered cyclohexene adduct forms.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Diels-Alder cycloaddition | Cyclopentadiene, toluene, 110°C | Bicyclic adduct with fused thiazole-furan system |
Oxidation Reactions
-
Furan Ring Oxidation :
Using KMnO₄/H₂O (pH 10), the furan ring oxidizes to a maleic acid derivative .
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Furan → Maleic acid | 5% KMnO₄, H₂O, pH 10, 24 h | Thiazole-maleic acid conjugate |
Comparison with Similar Compounds
XCT790
- Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
- Key Differences :
- Replaces dichlorophenyl with trifluoromethyl-substituted aryl and thiadiazole groups.
- Contains a methoxy group, enhancing solubility.
- Functional Impact :
(S,Z)-2-(5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic Acid (4a)
- Structure: Shares the 2,5-dichlorophenyl and furan motifs but incorporates a thioxothiazolidinone ring and pentanoic acid chain .
- Key Differences: Replaces prop-2-enamide with a thioxothiazolidinone-pentanoic acid system. Configuration: (S,Z)-stereochemistry vs. (E)-geometry in the target compound.
- Functional Impact: The carboxylic acid group enhances solubility but reduces cell permeability.
EN300-266053 (Enamine Ltd)
- Structure: 2-Cyano-N-(3,5-dichlorophenyl)-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]prop-2-enamide .
- Key Differences :
- Pyridinyl-thiazole replaces furan-thiazole.
- 3,5-Dichlorophenyl vs. 2,5-dichlorophenyl substitution.
- Functional Impact: Pyridine’s basic nitrogen may improve water solubility.
| Parameter | Target Compound | EN300-266053 |
|---|---|---|
| Molecular Weight | ~468 (estimated) | 374.35 |
| Heterocycle | Furan-thiazole | Pyridine-thiazole |
| Aryl Substitution Pattern | 2,5-Dichloro | 3,5-Dichloro |
5886-53-3 (Carboxamide Analogs)
- Structure: N-[2-[(2,5-Diphenylpyrazol-3-yl)amino]-2-oxoethyl]-N-(furan-2-ylmethyl)cyclobutanecarboxamide .
- Key Differences: Cyclobutanecarboxamide and pyrazole substituents vs. cyanoacrylamide. Furanmethyl group instead of furan-thiazole.
- Pyrazole moiety may target inflammatory pathways, diverging from kinase inhibition.
Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance stability but may reduce solubility.
- Heterocycles like thiazole or thiadiazole dictate target selectivity (kinases vs. nuclear receptors) .
Synthetic Accessibility: Cyanoacrylamides generally require multi-step synthesis with moderate yields (e.g., 49% for Compound 4a) . Purification via column chromatography remains critical for isolating (E)-isomers .
XCT790’s ERRα antagonism highlights the role of trifluoromethyl groups in nuclear receptor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
